
D-Pemetrexed Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Pemetrexed Hydrate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃N₅O₇ and its molecular weight is 445.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Non-Small Cell Lung Cancer (NSCLC)
Pemetrexed is indicated for:
- First-line treatment : Used in combination with cisplatin for patients with locally advanced or metastatic non-squamous NSCLC .
- Maintenance therapy : Administered as a maintenance treatment for patients whose disease has not progressed following initial platinum-based chemotherapy .
- Second-line treatment : It can be used as a monotherapy for recurrent metastatic disease after prior chemotherapy .
Malignant Pleural Mesothelioma
Pemetrexed is approved for use in combination with cisplatin for patients with unresectable malignant pleural mesothelioma . This application has been pivotal in improving survival rates in this challenging cancer type.
Pharmacokinetics and Administration
Pemetrexed is administered intravenously and exhibits a volume of distribution of approximately 16.1 liters. The pharmacokinetics are dose-proportional, meaning total systemic exposure increases with higher doses. It is crucial to manage renal function during treatment since pemetrexed is primarily eliminated via the kidneys .
Supplementation Recommendations
To mitigate side effects, patients receiving pemetrexed are often advised to take folic acid and vitamin B12 supplements. These supplements have been shown to reduce the frequency of adverse events associated with pemetrexed therapy .
Case Study 1: Immune Hemolytic Anemia
A notable case involved a patient with advanced lung adenocarcinoma who developed severe immune hemolytic anemia after receiving pemetrexed in combination with cisplatin. The study highlighted the immune response induced by pemetrexed, leading to the formation of drug-dependent antibodies that resulted in hemolysis. This case illustrates the potential for immunological reactions in patients undergoing treatment with pemetrexed .
Case Study 2: Pharmacokinetic Variability
A study assessed the impact of hyperhydration on pemetrexed pharmacokinetics when administered alongside cisplatin. The findings indicated that hyperhydration did not significantly alter the clearance or volume of distribution of pemetrexed, suggesting that dose adjustments during hyperhydration may not be necessary . This insight is critical for optimizing treatment regimens in clinical settings.
属性
分子式 |
C₂₀H₂₃N₅O₇ |
---|---|
分子量 |
445.43 |
同义词 |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D-glutamic Acid Hydrate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。